molecular formula C12H13N3O B2511749 5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2197806-21-4

5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2511749
CAS No.: 2197806-21-4
M. Wt: 215.256
InChI Key: FIQOCVGFMQUOIU-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with methyl groups at positions 5 and 6, and a pyridin-4-ylmethyl group at position 2.

Properties

IUPAC Name

5,6-dimethyl-2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-7-12(16)15(14-10(9)2)8-11-3-5-13-6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQOCVGFMQUOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridylmethylamine with 3,4-dimethylpyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyridazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NBS or NCS in an organic solvent such as dichloromethane (DCM) or chloroform.

Major Products Formed

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Halogenated pyridazinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Antibacterial Properties

The compound has demonstrated considerable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial effects against Escherichia coli and Staphylococcus aureus, the compound showed minimum inhibitory concentrations (MIC) of 0.025 mg/mL and 0.0039 mg/mL, respectively. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies focusing on neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention and learning capabilities following treatment.

Mechanistic Insights

Understanding the mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural analogs (Table 1) differ primarily in substituents on the dihydropyridazinone core, influencing physicochemical properties and biological interactions.

Table 1: Key Structural Analogs and Their Properties

Compound Name Key Substituents Molecular Weight Key Features References
5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one (Target) Pyridin-4-ylmethyl, 5,6-dimethyl 245.3 Balanced solubility (pyridine enhances polarity), hydrogen-bonding capacity
5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one Quinolin-2-ylmethyl 295.3 Increased lipophilicity (quinoline), potential for π-π stacking
2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Fluoropyrimidine-piperidine, pyridin-4-yl 366.4 Enhanced metabolic stability (fluorine), bulkier substituent
2-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Triazolo-pyrimidine-azetidine 382.5 Multi-heterocyclic system, potential kinase affinity
6-Chloro-4-methyl-2H-pyridazin-3-one Chloro, 4-methyl 144.6 Simpler scaffold, higher reactivity (chlorine)

Physicochemical Properties

  • Hydrogen Bonding: The pyridazinone core in the target compound forms strong hydrogen bonds (e.g., N–H···O), critical for crystal packing or target binding. Analogs with bulkier groups (e.g., quinolin-2-ylmethyl) may disrupt this pattern, reducing solubility .
  • Lipophilicity: The quinolin-2-ylmethyl analog (logP ~2.5 estimated) is more lipophilic than the target compound (logP ~1.8), affecting membrane permeability .
  • Solubility : The pyridin-4-yl group in the target compound enhances water solubility compared to fluoropyrimidine or triazolo-pyrimidine derivatives .

Biological Activity

5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}

It features a pyridazinone core with methyl and pyridine substituents, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties . For instance, studies have shown that certain pyridazinones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and function .

Antioxidant Properties

This compound has been evaluated for its antioxidant activity . In vitro assays demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with chronic diseases .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory effects , which are crucial in treating conditions like arthritis and other inflammatory diseases. Studies have reported that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role as an anti-inflammatory agent .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties . In cell line studies, the compound has shown cytotoxicity against various cancer types, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis through the mitochondrial pathway and inhibition of cell proliferation via cell cycle arrest .

The biological activities of this compound are linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling pathways. This inhibition can enhance insulin sensitivity and has implications for diabetes treatment .
  • Receptor Modulation : It may interact with various receptors involved in inflammation and cancer progression, modulating their activity to exert therapeutic effects .

Study 1: Anticancer Activity

In a recent study published in Drug Target Insights, researchers evaluated the anticancer effects of the compound on A431 human epidermoid carcinoma cells. Results indicated an IC50 value of approximately 25 μM, demonstrating significant cytotoxicity compared to control groups .

Study 2: Antioxidant Efficacy

A comparative analysis assessed the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The compound showed comparable radical scavenging activity in DPPH assays, indicating its potential utility in formulations aimed at oxidative stress mitigation .

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